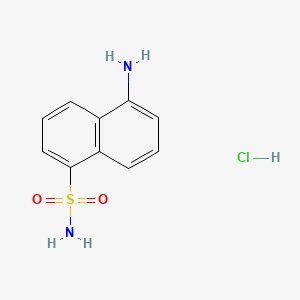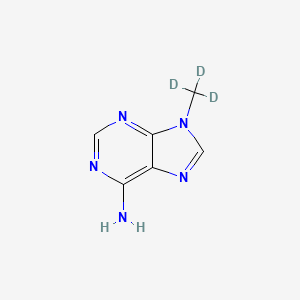
9-Methyl-d3 Adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-d3 Adenine is a labeled derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is specifically labeled with deuterium, making it useful in various scientific studies, particularly in nuclear magnetic resonance spectroscopy and metabolic research .
Mechanism of Action
Target of Action
9-Methyl-d3 Adenine is a labeled receptor adenine derivative . Its primary targets are membrane brain animal cell lines . These cell lines play a crucial role in various neurological functions and processes.
Mode of Action
The compound interacts with its targets by binding to them . .
Biochemical Pathways
Adenine and its derivatives are known to play a role in various metabolic pathways, including those involved in kidney disease and the polyamine biosynthetic pathway .
Pharmacokinetics
A study on the n-oxidation of adenine and 9-alkyl derivatives suggests that 9-methyladenine undergoes n-demethylation in the liver of hamsters and rats . This could potentially impact the bioavailability of this compound.
Result of Action
It is known that the compound binds to membrane brain animal cell lines , which could potentially influence various neurological processes.
Action Environment
It is known that the compound is stable under normal conditions and can be stored at room temperature for long periods without decomposition .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-Methyl-d3 Adenine are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific receptor sites, influencing enzymatic activity, or participating in biochemical reactions .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that adenine plays a key role in several metabolic pathways, including those related to kidney fibrosis for diabetic kidney disease
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-d3 Adenine typically involves the methylation of adenine with deuterated methyl iodide. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium. The reaction mixture is usually heated to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: Nucleophilic substitution reactions are possible, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of adenine, while substitution reactions can produce a wide range of substituted adenine derivatives.
Scientific Research Applications
9-Methyl-d3 Adenine has a wide range of applications in scientific research:
Chemistry: Used as a standard in nuclear magnetic resonance spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Helps in tracing metabolic pathways and understanding the role of adenine derivatives in cellular processes.
Medicine: Investigated for its potential role in drug development and as a biomarker in various diseases.
Industry: Utilized in the production of labeled compounds for research and diagnostic purposes
Comparison with Similar Compounds
3-Methyl-d3-adenine: Another deuterium-labeled adenine derivative used in similar applications.
N6-Methyladenosine: A methylated form of adenine found in RNA, involved in regulating gene expression.
Uniqueness: 9-Methyl-d3 Adenine is unique due to its specific labeling with deuterium, which provides distinct advantages in nuclear magnetic resonance spectroscopy and metabolic studies. This labeling allows for more accurate and detailed analysis compared to non-labeled or differently labeled compounds .
Properties
IUPAC Name |
9-(trideuteriomethyl)purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCXOUDSPTXNX-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(N=CN=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849570 |
Source


|
| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130859-46-0 |
Source


|
| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

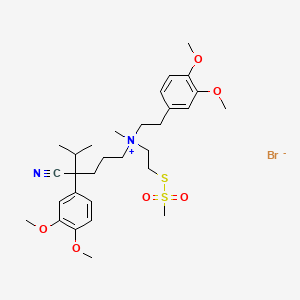

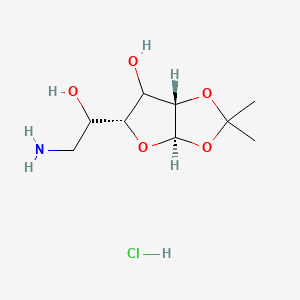




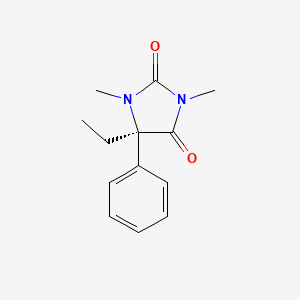

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)


